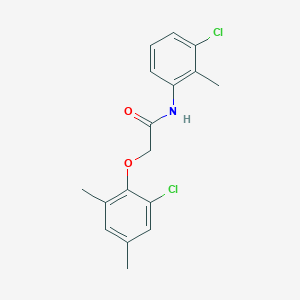![molecular formula C15H21NO4S B5865234 N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5865234.png)
N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine, also known as CGP-7930, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2003 by researchers at Novartis Pharma AG in Switzerland. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine is based on its ability to bind selectively to the allosteric site of mGluR5 and inhibit its signaling pathway. mGluR5 is a G protein-coupled receptor that modulates the activity of ion channels and intracellular enzymes in response to glutamate neurotransmitter. By blocking mGluR5, this compound can reduce the excitability of neurons and alter the release of other neurotransmitters, such as dopamine and serotonin, which are involved in various brain functions.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects in different brain regions and cell types. For example, it can enhance long-term depression and reduce long-term potentiation in the hippocampus, which are two forms of synaptic plasticity that underlie learning and memory. It can also reduce the release of dopamine in the nucleus accumbens, which is a key component of the reward pathway and is involved in addiction. Moreover, it can reduce the activity of the hypothalamic-pituitary-adrenal axis, which regulates the stress response and is dysregulated in depression and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine has several advantages as a research tool, including its high selectivity for mGluR5, its reversible binding kinetics, and its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its relatively low potency compared to other mGluR5 antagonists, its potential off-target effects on other mGluR subtypes, and its potential toxicity at high doses or prolonged exposure.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine and its therapeutic potential. One direction is to investigate its efficacy in animal models of neurological and psychiatric disorders, such as Fragile X syndrome, autism spectrum disorders, and schizophrenia. Another direction is to explore its potential as a pharmacological tool for studying the role of mGluR5 in different brain functions and diseases. Moreover, it could be used as a starting point for developing more potent and selective mGluR5 antagonists with improved pharmacokinetic properties and fewer side effects. Finally, it could be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects.
Synthesemethoden
The synthesis of N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine involves a multi-step process starting from commercially available 4-methylbenzenesulfonyl chloride and cyclohexylamine. The reaction proceeds through a series of intermediate compounds, including N-cyclohexyl-4-methylbenzenesulfonamide and N-cyclohexyl-N-(4-methylphenylsulfonyl)glycine ethyl ester, before finally yielding the desired product. The process is relatively complex and requires careful control of reaction conditions and purification steps to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine has been widely used as a research tool to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety and depression, addiction, and pain perception. Moreover, it has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Fragile X syndrome, autism spectrum disorders, schizophrenia, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-7-9-14(10-8-12)21(19,20)16(11-15(17)18)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKDLJVPGLUJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

cyanamide](/img/structure/B5865161.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)

![5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5865187.png)

![5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5865215.png)
![1-bromo-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B5865226.png)
![11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5865237.png)
![3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5865246.png)
![methyl 2-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5865249.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5865252.png)
![4-[(benzylsulfonyl)amino]benzenesulfonamide](/img/structure/B5865258.png)